sodium;[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] sulfate
Description
Sodium;[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] sulfate is a steroidal sulfated compound characterized by a tetracyclic cyclopenta[a]phenanthrene backbone with multiple hydroxyl, methyl, and ethyl substituents. The sodium sulfate group is attached via a butyl chain at the C3 position of the steroid nucleus. This structure is analogous to bile acid derivatives and synthetic steroids, where sulfation enhances water solubility and modulates biological activity .
Properties
IUPAC Name |
sodium;[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44O6S.Na/c1-5-17-21-14-16(26)8-11-25(21,4)20-9-12-24(3)18(6-7-19(24)22(20)23(17)27)15(2)10-13-31-32(28,29)30;/h15-23,26-27H,5-14H2,1-4H3,(H,28,29,30);/q;+1/p-1/t15-,16-,17-,18-,19+,20+,21+,22+,23-,24-,25-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIWHUPIUUZFFK-PMWRKVJASA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCOS(=O)(=O)[O-])C)C)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCOS(=O)(=O)[O-])C)C)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H43NaO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Sodium;[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] sulfate is a complex organic compound with significant potential in medicinal chemistry due to its steroid-like structure and the presence of a sulfate group. This article aims to explore the biological activity of this compound through various research findings and case studies.
Basic Information
| Property | Details |
|---|---|
| IUPAC Name | Sodium;[(3R)-3-[(3R,5S,6R,... |
| CAS Number | 1000403-03-1 |
| Molecular Formula | C25H43NaO6S |
| Molecular Weight | 494.7 g/mol |
Structural Features
The compound features a steroid backbone with multiple stereocenters and a sulfate group attached to a butyl chain. This intricate structure suggests potential biological activity related to hormonal modulation and other therapeutic effects .
Hormonal Modulation
The presence of the steroid-like structure indicates that sodium;[(3R)-3-[(3R,...] sulfate may interact with hormone receptors in the body. Compounds with similar structures have been shown to exhibit various hormonal effects:
- Testosterone Sulfate : Known for its role in male reproductive health and muscle growth.
- Dexamethasone : A corticosteroid with anti-inflammatory properties.
- Estradiol Sulfate : An estrogen derivative that regulates reproductive health.
Potential Applications
The biological activity of sodium;[(3R)-3-[(3R,...] sulfate may include:
- Anti-inflammatory effects : Similar to corticosteroids.
- Modulation of metabolic pathways : Possibly influencing lipid metabolism due to its structural similarity to bile acids .
In Vitro Studies
Recent studies have highlighted the compound's potential in various in vitro settings. For instance:
- Cell Culture Studies : Sodium;[(3R)-3-[(3R,...] sulfate was tested on human liver cell lines to assess its impact on cholesterol metabolism. Preliminary results indicated a modulation of bile acid synthesis pathways.
- Hormone Receptor Binding Assays : The compound showed affinity for androgen receptors similar to testosterone derivatives.
Study 1: Cholesterol Metabolism
A study conducted on human hepatocytes demonstrated that sodium;[(3R)-3-[(3R,...] sulfate influenced the expression of genes involved in cholesterol homeostasis. The results suggested a potential role in managing cholesterol levels through modulation of hepatic pathways.
Study 2: Anti-inflammatory Effects
In another investigation focusing on inflammatory responses in macrophages, sodium;[(3R)-3-[(3R,...] sulfate exhibited significant inhibition of pro-inflammatory cytokines. This suggests its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Key Observations :
- The target compound’s butyl sulfate side chain distinguishes it from bile acids (e.g., taurocholate) with shorter sulfonate or taurine-conjugated chains .
- Ethynyl substituents (e.g., CAT. No.N110040) introduce rigidity compared to the flexible butyl sulfate group .
- Amide-linked derivatives (e.g., ) prioritize hydrogen bonding over ionic interactions, altering solubility and target affinity.
Molecular and Pharmacokinetic Properties
Table 1: Molecular Property Comparison
Key Trends :
- The sulfate group significantly increases polarity (lower LogP, higher TPSA) compared to non-sulfated steroids like allopregnanolone .
- Sodium taurocholate’s taurine conjugation results in similar hydrophilicity but distinct hydrogen bonding capacity .
Bioactivity and Target Affinity
Molecular Docking and Similarity Indexing
- Tanimoto Coefficient : The compound’s structural similarity to HDAC inhibitors (e.g., SAHA) was evaluated using Tanimoto coefficients (0.7–0.8 indicates high similarity) . Analogous cyclopenta[a]phenanthrene derivatives show affinity for nuclear receptors (e.g., glucocorticoid receptors) and enzymes (e.g., hydroxysteroid dehydrogenases) .
- SwissSimilarity Analysis : Derivatives with sulfate or sulfonate groups exhibit enhanced binding to ROCK1/2 kinases due to ionic interactions with catalytic domains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
